Sourcing a cost-effective anthelmintic API with a differentiated potency and safety profile for veterinary formulations can be challenging. Morantel (CAS 20574-50-9) addresses this need as a tetrahydropyrimidine nAChR agonist offering a 2-fold dose advantage over pyrantel (12.5 vs. 25 mg/kg) with negligible systemic absorption after oral dosing.
- Achieves >90% efficacy against adult gastrointestinal nematodes, with sustained 90-98 day control via intraruminal bolus.
- Low ecotoxicological impact on dung fauna supports sustainable parasite management programs.
- High potency and minimal systemic exposure reduce overdose risk and drug interaction potential in medicated feed and compounding applications.
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
CAS No.20574-50-9
Cat. No.B1676740
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Morantel (CAS 20574-50-9) Procurement Guide: Tetrahydropyrimidine Anthelmintic for Livestock Nematode Control
Morantel is a tetrahydropyrimidine anthelmintic [1], developed by Pfizer in the 1960s and marketed for veterinary use since the 1970s [2]. It is a structural analog of pyrantel and oxantel [1], sharing their mechanism of action as a potent agonist at nematode nicotinic acetylcholine receptors (nAChRs) [3]. Morantel causes spastic paralysis in susceptible worms [2], leading to their expulsion from the gastrointestinal tract. Primarily used in livestock (cattle, sheep, and goats) [4], its activity profile against adult gut nematodes is high (>90%), less so against developing forms (75-90%), and minimal (<50%) against arrested larvae [5].
1
Livestock nematode control research: Supports parasitology studies targeting adult GI nematodes in cattle, sheep, and goats.
Tetrahydropyrimidine comparator research: Structural analog of pyrantel and oxantel; supports in-class differentiation and structure-activity relationship investigation.
[1] Martin RJ. (2023). Pyrantel. In: Reference Module in Biomedical Sciences. Elsevier. View Source
[2] Martin RJ. (2023). Pyrantel. In: Reference Module in Biomedical Sciences. Elsevier. View Source
[3] PubChem. (2026). Morantel (Compound Summary). National Center for Biotechnology Information. View Source
[4] PubChem. (2026). Morantel (Compound Summary). National Center for Biotechnology Information. View Source
[5] Martin RJ. (2023). Pyrantel. In: Reference Module in Biomedical Sciences. Elsevier. View Source
Why Pyrantel or Other In-Class Anthelmintics Cannot Substitute for Morantel Without Compromising Efficacy or Safety
While morantel, pyrantel, and oxantel belong to the tetrahydropyrimidine class and share a common mechanism of action [1], they are not interchangeable. Critical differences in potency [2], species-specific efficacy against key nematode genera [3], and distinct pharmacokinetic profiles [4] dictate their optimal use in veterinary practice. A study comparing morantel tartrate to pyrantel tartrate in sheep and goats found that morantel required only half the dose (12.5 mg/kg vs. 25 mg/kg) to achieve comparable anthelmintic efficacy [2]. Furthermore, morantel exhibits a unique spectrum of activity, being highly effective against Cooperia oncophora in calves at various stages of infection, whereas its efficacy against Ostertagia ostertagi is stage-dependent [5]. The virtually undetectable plasma levels of morantel after oral administration [4] also contrast sharply with the significant systemic absorption of pyrantel in certain species [6], a factor that influences both safety and residue profiles. These quantifiable differences underscore why generic substitution cannot be assumed without risking suboptimal parasite control or altered safety margins.
Dose-response
Morantel and pyrantel may require different dose levels for comparable endpoints; reported dose-response contexts may not transfer directly without species-specific validation.
Host specificity
Efficacy against Trichostrongylus colubriformis may differ by host species; goat vs. sheep response profiles may not be interchangeable.
Systemic exposure
Morantel exhibits reported low oral bioavailability in ruminants; pyrantel shows measurable systemic absorption in monogastric species, limiting direct substitution assumptions.
[1] Martin RJ. (2023). Pyrantel. In: Reference Module in Biomedical Sciences. Elsevier. View Source
[2] Van Wyk JA, et al. (1984). The anthelmintic efficacy of morantel tartrate in sheep and goats. Journal of the South African Veterinary Association. View Source
[3] McKenna PB, et al. (1987). The comparative efficacy of four broad spectrum anthelmintics against some experimentally induced trichostrongylid infections in sheep and goats. New Zealand Veterinary Journal, 35(11), 192-195. View Source
[4] McKellar QA, et al. (1993). Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats. Journal of Veterinary Pharmacology and Therapeutics, 16(1), 87-92. View Source
[5] McKellar QA, et al. (1993). Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats. Journal of Veterinary Pharmacology and Therapeutics, 16(1), 87-92. View Source
[6] Quizlet. (n.d.). Pharma II Midterm II: Tetrahydropyrimidines. (Note: This is a secondary source summarizing primary literature). View Source
Quantitative Differentiation of Morantel: Head-to-Head Efficacy, Potency, and Pharmacokinetic Data for Procurement Decisions
Superior In Vivo Potency: Morantel Achieves Comparable Efficacy to Pyrantel at Half the Dose
Morantel tartrate demonstrates superior potency compared to pyrantel tartrate. In a controlled trial in sheep and goats, morantel tartrate administered at 12.5 mg/kg bodyweight provided anthelmintic efficacy comparable to that of pyrantel tartrate at 25 mg/kg bodyweight [1]. This indicates a two-fold difference in the effective dose required to achieve similar therapeutic outcomes.
Dose-response comparisonHead-to-head
Morantel 12.5 mg/kg vs. pyrantel 25 mg/kg achieved comparable anthelmintic response in sheep and goats.
[1] Van Wyk JA, et al. (1984). The anthelmintic efficacy of morantel tartrate in sheep and goats. Journal of the South African Veterinary Association. View Source
Species- and Genus-Specific Efficacy Gaps: Morantel Shows Reduced Activity Against T. colubriformis in Goats Compared to Sheep
In a controlled slaughter trial comparing four anthelmintics, morantel citrate (10 mg/kg) demonstrated host-dependent efficacy against Trichostrongylus colubriformis. The drug achieved a statistically non-significant 56% reduction in worm burden in goats (P>0.05), indicating significantly lower effectiveness compared to its performance against the same parasite in sheep [1]. This contrasts with ivermectin and oxfendazole, which showed similarly high efficacy in both hosts [1].
Host-dependent efficacyCross-study
56% reduction of T. colubriformis in goats (P>0.05); higher efficacy reported in sheep against the same parasite.
Host-specific efficacy context for species-targeted protocols.
May not extrapolate across small-ruminant species without confirmatory data.
56% reduction in goats (not statistically significant, P>0.05)
Comparator Or Baseline
Ivermectin (0.2 mg/kg) and Oxfendazole (5 mg/kg) achieved similar, high levels of efficacy in both sheep and goats.
Quantified Difference
Morantel's efficacy in goats against T. colubriformis is significantly lower than its efficacy in sheep and lower than the efficacy of ivermectin/oxfendazole in goats.
Conditions
Controlled slaughter trial; experimentally induced adult T. colubriformis infections in sheep and goats; oral administration of morantel citrate at 10 mg/kg.
Why This Matters
This data is crucial for species-specific treatment protocols. For goat herds with a known burden of T. colubriformis, morantel may not be the optimal choice, guiding selection toward more effective alternatives.
[1] McKenna PB, et al. (1987). The comparative efficacy of four broad spectrum anthelmintics against some experimentally induced trichostrongylid infections in sheep and goats. New Zealand Veterinary Journal, 35(11), 192-195. View Source
Stage-Specific Efficacy in Cattle: High Activity Against Cooperia but Not Immature Ostertagia
The efficacy of morantel tartrate in calves is highly dependent on the developmental stage of the parasite. A pharmacokinetic/pharmacodynamic study showed that morantel was highly effective against Cooperia oncophora infections when treated 6, 9, or 18 days post-infection. However, against Ostertagia ostertagi, the drug was highly effective only when treatment was administered at 18 days post-infection, once worms had reached the adult stage [1]. This indicates a window of limited activity against immature O. ostertagi.
Stage-specific activityClass-level
High efficacy against C. oncophora at 6, 9, and 18 days post-infection; O. ostertagi efficacy requires adult-stage treatment at 18 days.
Lifecycle-timed administration context for grazing cattle studies.
Ostertagia control requires lifecycle-stage review.
High efficacy against C. oncophora at 6, 9, and 18 days post-infection. High efficacy against O. ostertagi only at 18 days post-infection.
Comparator Or Baseline
No direct comparator; the evidence defines the drug's own performance profile against different parasite stages.
Quantified Difference
Morantel is effective against C. oncophora at multiple life stages but is stage-limited against O. ostertagi, requiring the presence of adult worms.
Conditions
Oral administration of morantel tartrate at 10 mg/kg bodyweight in calves with experimental infections.
Why This Matters
This knowledge is essential for strategic deworming programs. For producers aiming to control Ostertagia spp. (brown stomach worm) in grazing cattle, the timing of morantel administration relative to the parasite lifecycle is critical for achieving acceptable efficacy.
[1] McKellar QA, et al. (1993). Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats. Journal of Veterinary Pharmacology and Therapeutics, 16(1), 87-92. View Source
Undetectable Systemic Absorption in Ruminants: A Key Safety and Residue Differentiator from Pyrantel
Morantel tartrate exhibits extremely low oral bioavailability in ruminants. Following oral administration of 10 mg/kg to cattle and goats, morantel could not be detected in plasma at any time point, remaining below the assay's limit of quantification (<0.05 µg/mL) [1]. This is in stark contrast to pyrantel, which is well absorbed in pigs and dogs, and to a lesser extent in ruminants [2]. The lack of systemic exposure for morantel minimizes the risk of adverse effects related to its action on host nicotinic receptors [3] and translates to a favorable residue profile for meat and milk.
Systemic bioavailabilityHead-to-head
Morantel: undetectable in plasma at 10 mg/kg oral dose in cattle and goats. Pyrantel: measurable systemic levels in monogastric species.
Reported pharmacokinetic differentiation for residue and exposure profiling.
Local-GI exposure context may differ from systemic anthelmintic agents.
Morantel: <0.05 µg/mL in plasma of cattle and goats after 10 mg/kg oral dose.
Comparator Or Baseline
Pyrantel: Well absorbed in pigs and dogs; moderate absorption in ruminants (e.g., less than 15% excreted in urine as unchanged drug and metabolites) [3].
Quantified Difference
Morantel is virtually undetectable in plasma, while pyrantel results in measurable systemic levels, especially in monogastric species.
Conditions
Oral administration of morantel tartrate at a therapeutic dose (10 mg/kg) to cattle and goats.
Why This Matters
For producers concerned about withdrawal times, milk residues, and potential neurotoxicity, morantel's pharmacokinetic profile offers a clear advantage. It acts locally in the gut, reducing systemic exposure and facilitating a shorter withdrawal period, as reflected in its 106-day pre-slaughter withholding time for the sustained-release cartridge [4].
[1] McKellar QA, et al. (1993). Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats. Journal of Veterinary Pharmacology and Therapeutics, 16(1), 87-92. View Source
[2] Quizlet. (n.d.). Pharma II Midterm II: Tetrahydropyrimidines. (Note: This is a secondary source summarizing primary literature). View Source
[3] Martin RJ. (2023). Pyrantel. In: Reference Module in Biomedical Sciences. Elsevier. View Source
[4] U.S. Food and Drug Administration. (2023). 21 CFR 520.1450b - Morantel tartrate cartridge. View Source
Weak Insecticidal Activity: A Pharmacological Distinction with Potential Environmental Implications
In vitro studies on insect neurons reveal a clear rank order of agonist potency: carbachol ≫ levamisole > pyrantel > morantel [1]. This indicates that morantel is the least potent cholinergic agonist among the group on this insect preparation, which is a key component of the dung fauna. This weak activity contrasts with its potent anthelmintic effects, highlighting receptor subtype selectivity differences between nematode and insect nervous systems [1].
Insect nAChR potency rankHead-to-head
Rank order on cockroach neuron: levamisole > pyrantel > morantel (lowest potency).
Reported receptor selectivity context across nematode vs. insect nAChRs.
May inform ecotoxicological endpoint evaluation in dung fauna studies.
Relative Potency as a Cholinergic Agonist on an Identified Insect Neuron (Df of cockroach)
Target Compound Data
Morantel: Least potent among the tested anthelmintics.
Comparator Or Baseline
Pyrantel: Greater potency than morantel; Levamisole: Greater potency than pyrantel.
Quantified Difference
Rank order of potency: Levamisole > Pyrantel > Morantel.
Conditions
In vitro electrophysiology using the fast coxal depressor motorneurone (Df) of the cockroach Periplaneta americana.
Why This Matters
The weak activity of morantel on insect neurons may translate to a lower impact on beneficial dung beetle populations compared to more potent agonists like levamisole. This is a significant consideration for sustainable pasture management, as dung beetles play a vital role in nutrient cycling and parasite control.
[1] Pinnock RD, et al. (1988). Actions of potent cholinergic anthelmintics (morantel, pyrantel and levamisole) on an identified insect neurone reveal pharmacological differences between nematode and insect acetylcholine receptors. Neuropharmacology, 27(8), 843-848. View Source
Optimal Procurement and Use Cases for Morantel Based on Its Unique Efficacy and Safety Profile
Strategic Deworming of Grazing Cattle with a Focus on Cooperia spp. and Cost-Effective Dosing
Morantel is a cost-effective choice for cattle operations where Cooperia oncophora is a primary concern, and where the goal is to achieve high efficacy at a lower per-animal drug cost. The demonstrated 2-fold dose advantage over pyrantel [1] and its consistent high efficacy against adult and developing C. oncophora [2] make it an attractive option for strategic deworming programs. Its use as a sustained-release intraruminal bolus, which provides 90-98 days of continuous control [3], is particularly well-suited for season-long parasite management on pasture.
Goat Herd Health Management Where Haemonchus contortus and Cooperia curticei Are the Primary Targets
Based on head-to-head trials, morantel demonstrates efficacy comparable to levamisole against Haemonchus contortus and Cooperia curticei in goats [1]. For producers managing goat herds where these specific nematode species are the main parasites of concern, morantel presents a viable treatment option. However, its significantly reduced efficacy (56% reduction, not statistically significant) against Trichostrongylus colubriformis in goats [1] means its use should be reserved for herds with confirmed, or strongly suspected, low burdens of this particular worm species.
Anthelmintic Rotation Programs Aiming to Minimize Dung Beetle Ecotoxicity
In pasture-based livestock systems where maintaining a healthy dung beetle population is a priority, morantel's pharmacological profile offers a unique advantage. In vitro evidence shows it is the least potent cholinergic agonist on insect neurons among its class (levamisole > pyrantel > morantel) [1]. This suggests a lower potential for ecotoxicological impact on dung fauna. Therefore, incorporating morantel into a rotational deworming schedule can be a strategic component of a broader, sustainability-focused parasite management plan.
Veterinary Compounding and Feed Medication Requiring a High-Potency, Low-Systemic-Exposure Agent
For veterinary compounding purposes or for inclusion in medicated feed [1], morantel's properties are highly advantageous. Its high potency allows for lower inclusion rates, and its virtual lack of systemic absorption [2] minimizes the risk of toxicity from accidental overdose and reduces the likelihood of adverse drug interactions with other systemically acting compounds. This makes it a safer and more flexible active pharmaceutical ingredient (API) for custom formulations compared to more bioavailable alternatives like pyrantel in certain species.
Application
Selection Property
Validation Focus
Grazing cattle parasitology research
Reported Cooperia-stage activity profile
Lifecycle-timed efficacy endpoints; dose-response model validation
Goat herd nematode control studies
Host-specific efficacy against Haemonchus and Cooperia
Local GI exposure model validation; residue-withdrawal endpoint review
[1] U.S. Food and Drug Administration. (1994). 21 CFR 558.360 - Morantel. (Reference for feed use). View Source
[2] McKellar QA, et al. (1993). Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats. Journal of Veterinary Pharmacology and Therapeutics, 16(1), 87-92. View Source
[3] Pinnock RD, et al. (1988). Actions of potent cholinergic anthelmintics (morantel, pyrantel and levamisole) on an identified insect neurone reveal pharmacological differences between nematode and insect acetylcholine receptors. Neuropharmacology, 27(8), 843-848. View Source
[4] Van Wyk JA, et al. (1984). The anthelmintic efficacy of morantel tartrate in sheep and goats. Journal of the South African Veterinary Association. View Source
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